molecular formula C23H23NO5S B1223142 4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid

4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid

Cat. No. B1223142
M. Wt: 425.5 g/mol
InChI Key: HSQBDHJDOYWBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid is a methoxybenzoic acid.

Scientific Research Applications

Toxicity Assessment

  • Toxicity Study : Benzoic acid derivatives, including 4-methoxybenzoic acid, were evaluated for toxic properties through intragastric intake experiments on rats. The study found these compounds to be of low hazard, but noted significant changes in biochemistry and morphology related to the hepatorenal system in animals subjected to subchronic administration (Gorokhova et al., 2020).

Chemical Synthesis and Transformations

  • Synthesis of Derivatives : An intermediate derivative of benzoic acid, 4-[N-(pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid, was synthesized using the CDI method, demonstrating the potential for creating complex compounds from benzoic acid derivatives (Li Bo-yu, 2003).

Biochemical Applications

  • Biotransformation Study : In a study involving the fermentation of gallic acid with Beauveria sulfurescens, a compound related to 4-methoxybenzoic acid demonstrated the potential for microbial cultures to mimic mammalian metabolism, providing a tool for generating mammalian metabolites (Hsu et al., 2007).

Industrial and Material Applications

  • Corrosion Inhibition : Schiff bases derived from benzoic acid, including derivatives of 4-methoxybenzoic acid, were evaluated as corrosion inhibitors for steel in acidic media, showcasing their potential in industrial applications (Okey et al., 2020).

Pharmaceutical Research

  • Hypoglycemic Agents : In pharmaceutical research, benzoic acid derivatives, including those related to 4-methoxybenzoic acid, have been investigated for their potential as hypoglycemic agents, offering insights into the development of new diabetes treatments (Grell et al., 1998).

properties

Product Name

4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

3-[benzyl(2-phenylethyl)sulfamoyl]-4-methoxybenzoic acid

InChI

InChI=1S/C23H23NO5S/c1-29-21-13-12-20(23(25)26)16-22(21)30(27,28)24(17-19-10-6-3-7-11-19)15-14-18-8-4-2-5-9-18/h2-13,16H,14-15,17H2,1H3,(H,25,26)

InChI Key

HSQBDHJDOYWBQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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